molecular formula C11H14N4O3 B2758906 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 303997-24-2

2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2758906
CAS No.: 303997-24-2
M. Wt: 250.258
InChI Key: XDUPAXPHYCKDON-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, a morpholino group, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazine ring, followed by the introduction of the dimethylamino and morpholino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

    Oxazine Ring Formation: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazine ring.

    Introduction of Dimethylamino Group: This step can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable intermediate.

    Morpholino Group Addition: The morpholino group is typically introduced via a substitution reaction, often requiring a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile: shares similarities with other oxazine derivatives and compounds containing dimethylamino or morpholino groups.

    This compound: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to participate in diverse chemical reactions and its potential applications across various fields. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-4-morpholin-4-yl-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-14(2)11-13-9(8(7-12)10(16)18-11)15-3-5-17-6-4-15/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUPAXPHYCKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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